molecular formula C19H16N2O4 B1663131 NPD8617 CAS No. 313481-28-6

NPD8617

Cat. No.: B1663131
CAS No.: 313481-28-6
M. Wt: 336.3 g/mol
InChI Key: JZIVYSMUOXHOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of benzofurodiazepines This compound is characterized by its unique structure, which includes a benzofuran ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves the cyclocondensation of (2-aroyl-1-benzofuran-3-yl)acetic acids or their methyl esters with hydrazine hydrate. The optimal conditions for this reaction include extended boiling with a fivefold quantity of hydrazine hydrate in ethyl cellosolve in the presence of catalytic amounts of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofurodiazepines and benzodiazepines, such as:

Uniqueness

What sets 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one apart is its unique structure, which combines the benzofuran and diazepine rings with a 2,5-dimethoxyphenyl group

Properties

CAS No.

313481-28-6

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

InChI

InChI=1S/C19H16N2O4/c1-23-11-7-8-14(24-2)13(9-11)17-19-18(21-16(22)10-20-17)12-5-3-4-6-15(12)25-19/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

JZIVYSMUOXHOJL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43

Synonyms

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NPD8617
Reactant of Route 2
NPD8617
Reactant of Route 3
NPD8617
Reactant of Route 4
NPD8617
Reactant of Route 5
NPD8617
Reactant of Route 6
Reactant of Route 6
NPD8617

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.